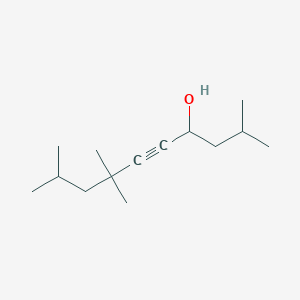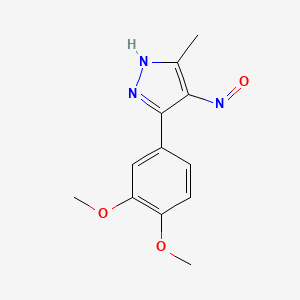
3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a methyl group, and a nitroso group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, methylhydrazine, and nitrosating agents.
Formation of Hydrazone: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Nitrosation: The final step involves the nitrosation of the pyrazole ring using nitrosating agents such as sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at positions 3 and 4.
Mescaline: A naturally occurring compound with a similar structure but an additional methoxy group at position 5.
3,4-Dimethoxyphenylacetic acid: A related compound with a carboxylic acid group instead of a pyrazole ring.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole is unique due to the presence of the nitroso group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogues.
Properties
CAS No. |
645418-18-4 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole |
InChI |
InChI=1S/C12H13N3O3/c1-7-11(15-16)12(14-13-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
TXLRHPBEVLPTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC(=C(C=C2)OC)OC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)
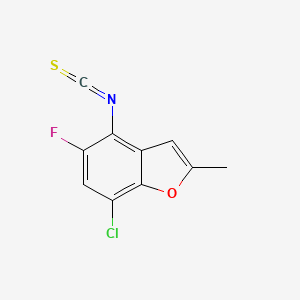

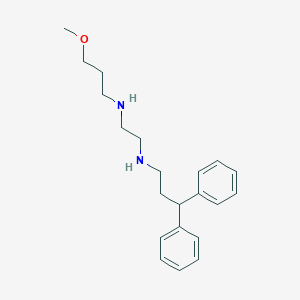
![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)
![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
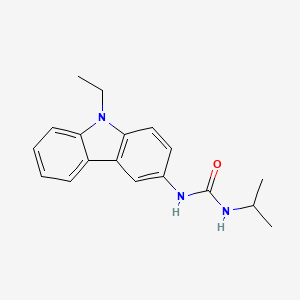
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
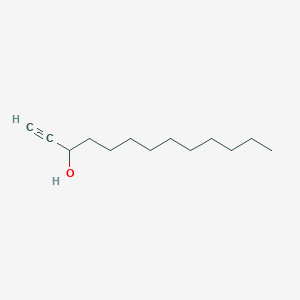
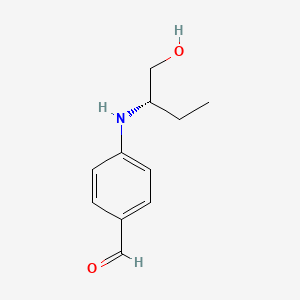

![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
